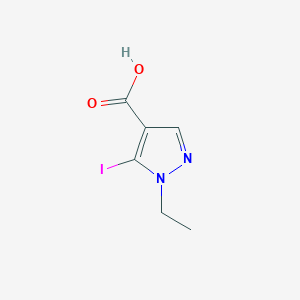

1-ethyl-5-iodo-1H-pyrazole-4-carboxylic acid

Description

IUPAC Name and Systematic Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-ethyl-5-iodo-1H-pyrazole-4-carboxylic acid . The nomenclature follows these rules:

- The parent heterocycle is a pyrazole , a five-membered aromatic ring containing two adjacent nitrogen atoms.

- Substituents are numbered to assign the lowest possible locants. The ethyl group is attached to nitrogen at position 1 (1H designation), iodine occupies position 5, and the carboxylic acid functional group resides at position 4.

The systematic name reflects this substitution pattern unambiguously (Table 1).

Table 1: Systematic identification of 1-ethyl-5-iodo-1H-pyrazole-4-carboxylic acid

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 1-ethyl-5-iodo-1H-pyrazole-4-carboxylic acid | |

| CAS Registry Number | 1564684-87-2 | |

| Molecular Formula | C₆H₇IN₂O₂ | |

| SMILES Notation | O=C(C1=C(I)N(CC)N=C1)O |

Structural Elucidation via X-ray Crystallography

While X-ray crystallographic data for this specific compound are not explicitly reported in the provided sources, structural analogs offer insights. For example, 1-ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid (CAS 1234423-98-3) exhibits a planar pyrazole ring with substituents influencing bond lengths and angles. Key structural features inferred for 1-ethyl-5-iodo-1H-pyrazole-4-carboxylic acid include:

- Bond lengths : The C-I bond in pyrazole derivatives typically measures ~2.09 Å, while the C=O bond in carboxylic acids is ~1.21 Å.

- Dihedral angles : The ethyl group at N1 and the carboxylic acid at C4 likely create a dihedral angle >150° relative to the pyrazole plane, minimizing steric hindrance.

The iodine atom’s van der Waals radius (~1.98 Å) introduces steric and electronic effects, potentially distorting the ring’s planarity.

Tautomerism and Conformational Analysis

Pyrazoles exhibit tautomerism between 1H- and 2H- forms via proton migration between nitrogen atoms. However, the fixed 1-ethyl substitution in this compound locks the tautomeric form as 1H-pyrazole, eliminating tautomeric ambiguity.

Conformational preferences arise from:

- Carboxylic acid group : The -COOH moiety at C4 can adopt syn or anti conformations relative to the pyrazole ring. Hydrogen bonding between the acidic proton and the adjacent N2 nitrogen stabilizes the syn conformation (Figure 1A).

- Ethyl group rotation : The ethyl substituent at N1 rotates freely, with an energy barrier of ~3–5 kcal/mol, leading to multiple low-energy conformers.

Figure 1: Dominant conformations

- (A) Syn conformation of -COOH group, stabilized by intramolecular hydrogen bonding (dashed line).

- (B) Anti conformation, less favored due to reduced stabilization.

Electronic effects from the iodine atom further influence conformational stability. The electronegative iodine withdraws electron density via inductive effects, polarizing the ring and enhancing hydrogen-bonding capacity in the syn conformation.

Properties

Molecular Formula |

C6H7IN2O2 |

|---|---|

Molecular Weight |

266.04 g/mol |

IUPAC Name |

1-ethyl-5-iodopyrazole-4-carboxylic acid |

InChI |

InChI=1S/C6H7IN2O2/c1-2-9-5(7)4(3-8-9)6(10)11/h3H,2H2,1H3,(H,10,11) |

InChI Key |

NQFJGJAYCLOXAK-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=C(C=N1)C(=O)O)I |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of 1-ethyl-5-iodo-1H-pyrazole-4-carboxylic acid typically follows these key steps:

- Formation of the pyrazole ring with appropriate substituents.

- Introduction of the iodine atom selectively at the 5-position.

- Conversion of ester functionality (if starting from an ester) to the carboxylic acid.

This sequence ensures regioselective functionalization and high purity of the final compound.

Pyrazole Ring Construction

The pyrazole core is commonly synthesized via cyclocondensation of β-ketoesters or acetylenic ketones with hydrazines. For example, ethyl acetoacetate reacts with hydrazine hydrate to form ethyl 1-ethyl-1H-pyrazole-4-carboxylate, which serves as a precursor for further iodination.

Selective Iodination at the 5-Position

The key step for obtaining 1-ethyl-5-iodo-1H-pyrazole-4-carboxylic acid is the regioselective iodination of the pyrazole ring at the 5-position. This is often achieved by:

- Using iodine or iodine-containing reagents under controlled conditions.

- Employing Sandmeyer-type reactions starting from 5-amino-substituted pyrazole esters, converting the amino group to iodine via diazotization and subsequent iodination.

For instance, 5-amino-1-ethyl-1H-pyrazole-4-carboxylate can be converted to the 5-iodo derivative by diazotization followed by treatment with potassium iodide, yielding ethyl 5-iodo-1-ethyl-1H-pyrazole-4-carboxylate.

Hydrolysis of Ester to Carboxylic Acid

If the iodination is performed on the ester derivative, the ethyl ester group at the 4-position is hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid:

- Acidic hydrolysis: Reflux with aqueous mineral acid (e.g., HCl).

- Basic hydrolysis: Treatment with aqueous base (e.g., NaOH), followed by acidification.

This step converts ethyl 5-iodo-1-ethyl-1H-pyrazole-4-carboxylate into 1-ethyl-5-iodo-1H-pyrazole-4-carboxylic acid.

Alternative Direct Synthesis Routes

Some advanced synthetic methodologies involve direct iodination of 1-ethyl-1H-pyrazole-4-carboxylic acid or its derivatives using electrophilic iodine reagents under mild conditions to avoid side reactions and improve selectivity. Palladium-catalyzed coupling reactions have also been reported for functionalizing the 5-position, although these are more common for elaboration rather than initial iodination.

Industrial and Scale-Up Considerations

Industrial synthesis typically employs:

- Continuous flow reactors for improved control over reaction parameters.

- Automated iodination and hydrolysis steps to enhance yield and reproducibility.

- Purification by recrystallization or chromatographic methods to achieve high purity (>99.5%) suitable for research and pharmaceutical applications.

Summary Table of Preparation Steps

| Step No. | Process Description | Reagents/Conditions | Outcome/Product |

|---|---|---|---|

| 1 | Pyrazole ring formation | Ethyl acetoacetate + hydrazine hydrate, reflux | Ethyl 1-ethyl-1H-pyrazole-4-carboxylate |

| 2 | Introduction of amino group at 5-position (if needed) | Nitration/reduction or direct amination | 5-amino-1-ethyl-1H-pyrazole-4-carboxylate ester |

| 3 | Sandmeyer-type iodination | NaNO2, HCl, KI, 0-5 °C | Ethyl 5-iodo-1-ethyl-1H-pyrazole-4-carboxylate |

| 4 | Hydrolysis of ester to acid | Aqueous HCl or NaOH reflux, then acidification | 1-ethyl-5-iodo-1H-pyrazole-4-carboxylic acid |

Research Findings and Optimization

- Studies show that controlling temperature during the diazotization and iodination steps is critical to avoid polyiodination or decomposition.

- The use of mild hydrolysis conditions preserves the iodine substituent and prevents ring opening or side reactions.

- Purity and yield optimization involves careful solvent selection and reaction time monitoring.

- Palladium-catalyzed coupling reactions using the 5-iodo intermediate enable further functionalization, demonstrating the synthetic utility of the iodinated pyrazole.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-5-iodo-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a carboxylate salt.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Sonogashira coupling to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium azide, potassium thiolate, or alkoxide in polar solvents.

Oxidation and Reduction: Reagents like lithium aluminum hydride for reduction and potassium permanganate for oxidation.

Coupling Reactions: Palladium catalysts and bases like triethylamine in organic solvents.

Major Products

The major products formed from these reactions include substituted pyrazoles, alcohol derivatives, and coupled products with various functional groups .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of 1-ethyl-5-iodo-1H-pyrazole-4-carboxylic acid demonstrate promising antimicrobial activity. For instance, studies have shown that certain pyrazole derivatives can inhibit the growth of pathogenic fungi, making them potential candidates for agricultural fungicides .

Antiparasitic Properties

The compound has also been investigated for its potential as an antiparasitic agent. A study highlighted the binding affinity of various pyrazole derivatives to dihydroorotate dehydrogenase, an enzyme crucial for pyrimidine biosynthesis in Plasmodium falciparum, the causative agent of malaria. This suggests that pyrazole derivatives could be developed into effective treatments against malaria .

Fungicides

The compound's derivatives have been explored as fungicides due to their ability to inhibit succinate dehydrogenase in fungi. This mode of action is significant because it targets a critical enzyme in the fungal respiratory chain, leading to effective control of various phytopathogenic fungi .

Synthesis and Characterization

A notable study involved the Pd/C-mediated synthesis of α-pyrone fused with a five-membered ring using 5-iodo-1-methyl-1H-pyrazole-4-carboxylic acid as a starting material. This reaction showcased the versatility of the compound in forming complex structures, which could have implications for drug design and development .

In another research effort, various ethyl 1-aryl-5-hydroxy-1H-pyrazole-4-carboxylates were synthesized and evaluated for their biological activity against Plasmodium falciparum. The results indicated that these compounds exhibit significant binding to the active site of the target enzyme, suggesting their potential as therapeutic agents .

Mechanism of Action

The mechanism of action of 1-ethyl-5-iodo-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely depending on the specific bioactive derivative synthesized from this compound .

Comparison with Similar Compounds

Comparison with Similar Pyrazole Carboxylic Acid Derivatives

Structural and Physical Properties

The following table compares key structural features and physical properties of 1-ethyl-5-iodo-1H-pyrazole-4-carboxylic acid with related compounds:

Key Observations:

- Iodo vs. Amino derivatives exhibit stronger hydrogen bonding due to NH₂ groups, as seen in IR spectra .

- Positional Isomerism : Moving the carboxylic acid group from the 4- to 3-position (e.g., 1-ethyl-4-iodo-5-methylpyrazole-3-carboxylic acid) alters electronic distribution and reactivity .

- Steric Effects : Bulky substituents like isopropyl () or cyclohexyl () reduce solubility but improve crystallinity due to tighter packing.

Comparison with Other Derivatives:

Spectral and Crystallographic Data

- IR Spectroscopy: Carboxylic acid C=O stretches appear near 1650 cm⁻¹ across analogs (e.g., 1651 cm⁻¹ in 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid) .

- NMR: The iodine atom in 1-ethyl-5-iodo-1H-pyrazole-4-carboxylic acid causes distinct deshielding effects in ¹H and ¹³C NMR compared to non-halogenated analogs.

- Crystal Packing: Hydrogen bonding between carboxylic acid groups dominates molecular packing (e.g., in 1-allyl-3-amino-1H-pyrazole-4-carboxylic acid, ), while iodine may participate in halogen bonding .

Biological Activity

1-Ethyl-5-iodo-1H-pyrazole-4-carboxylic acid is a member of the pyrazole family, which has gained attention for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound's unique structure, characterized by the presence of an iodine atom and a carboxylic acid functional group, positions it as a potential candidate for pharmaceutical applications.

The molecular formula of 1-ethyl-5-iodo-1H-pyrazole-4-carboxylic acid is with a molecular weight of 250.04 g/mol. Its IUPAC name is 1-ethyl-5-iodopyrazole-4-carboxylic acid. The compound can undergo various chemical reactions, including substitution, oxidation, and reduction, which influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C6H7IN2O |

| Molecular Weight | 250.04 g/mol |

| IUPAC Name | 1-ethyl-5-iodopyrazole-4-carboxylic acid |

| InChI | InChI=1S/C6H7IN2O/c1-2-9-6(7)5(4-10)3-8-9/h3-4H,2H2,1H3 |

| Canonical SMILES | CCN1C(=C(C=N1)C(=O)O)I |

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to 1-ethyl-5-iodo-1H-pyrazole-4-carboxylic acid can inhibit the growth of various bacterial strains and fungi. The presence of the iodine atom enhances the compound's reactivity, potentially increasing its efficacy against microbial targets .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. For example, pyrazoles have demonstrated inhibitory effects on key cancer-related enzymes such as BRAF(V600E), EGFR, and Aurora-A kinase . The mechanism often involves the disruption of cellular signaling pathways crucial for tumor growth. In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines .

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Pyrazole derivatives have been reported to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and nitric oxide (NO) . This effect may be attributed to the compound's ability to modulate signaling pathways involved in inflammation.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of several pyrazole derivatives against common pathogens. Among these, 1-ethyl-5-iodo-1H-pyrazole-4-carboxylic acid showed promising results with an inhibition zone diameter significantly larger than control compounds. This suggests its potential utility in developing new antimicrobial agents.

Study on Anticancer Activity

In another investigation focusing on anticancer activity, researchers synthesized a series of pyrazole derivatives and tested their effects on human cancer cell lines. The results indicated that compounds with structural similarities to 1-ethyl-5-iodo-1H-pyrazole-4-carboxylic acid exhibited IC50 values in the low micromolar range against several cancer types, highlighting their potential as anticancer agents .

The biological activity of 1-ethyl-5-iodo-1H-pyrazole-4-carboxylic acid is likely mediated through interactions with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.

- Receptor Interaction : It could bind to receptors that regulate inflammatory responses or cell growth.

- Covalent Bond Formation : The aldehyde group might form covalent bonds with nucleophilic sites on proteins, altering their function and leading to apoptosis in cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.